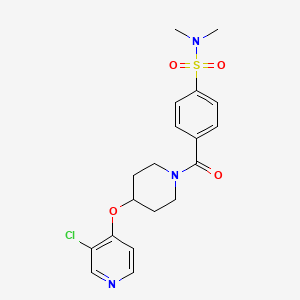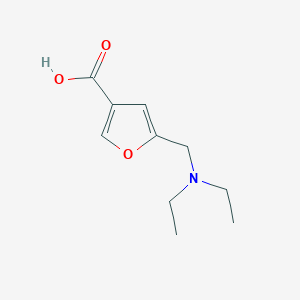
4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is an interesting chemical with a multifaceted structure and broad potential applications. With a backbone involving a 3-chloropyridinyl ether, a piperidine ring, and a benzenesulfonamide, this compound offers diverse reactive sites.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of this compound often involves a multi-step reaction sequence:
Formation of the chloropyridinyl ether: This typically involves the reaction of 3-chloropyridine with an alcohol derivative under basic conditions.
Piperidine coupling: The chloropyridinyl ether is then reacted with piperidine using a suitable coupling agent such as a carbodiimide.
Sulfonamide formation: The final step involves the reaction of the piperidine derivative with benzenesulfonyl chloride under basic conditions to yield the desired sulfonamide.
Industrial production methods: In an industrial setting, these reactions would be scaled up using batch or continuous flow reactors, with careful control of reaction temperature, pressure, and solvent systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of reactions:
Oxidation: The compound can undergo oxidation reactions at the benzylic position or the piperidine ring.
Reduction: Reduction reactions can target the sulfonamide group or the pyridine ring.
Substitution: Both nucleophilic and electrophilic substitutions are possible, especially on the pyridine ring and benzenesulfonamide.
Common reagents and conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various halogenating agents or nucleophiles, depending on the substitution required.
Major products formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It has applications as a probe in the study of receptor-ligand interactions. Medicine: Potential therapeutic agent due to its unique structure. Industry: Used as a building block in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through interactions at the molecular level, such as binding to specific proteins or receptors. The piperidine ring and sulfonamide moiety are critical for these interactions. The exact pathways and molecular targets would depend on the specific application, be it medicinal or industrial.
Vergleich Mit ähnlichen Verbindungen
4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate
3-chloropyridin-4-yl)-N-methylbenzenesulfonamide
4-(4-((2-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Uniqueness: This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The 3-chloropyridin-4-yl moiety, in particular, offers specificity in biological interactions that are not seen with many similar compounds.
There you have it, a comprehensive overview of this fascinating compound. What catches your interest the most about it?
Eigenschaften
IUPAC Name |
4-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-22(2)28(25,26)16-5-3-14(4-6-16)19(24)23-11-8-15(9-12-23)27-18-7-10-21-13-17(18)20/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASTVYWYWRZTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid](/img/structure/B2710456.png)
![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)

![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)


![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2710469.png)



![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)
